molecular formula C12H10FNO B13259548 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one

Cat. No.: B13259548
M. Wt: 203.21 g/mol
InChI Key: ABDJSZZRAHIDSW-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one is a fluorinated naphthalene derivative designed for advanced research and development, particularly in medicinal chemistry. The compound features a naphthalene ring system, a scaffold known for its ability to interact with various biological targets, which is further modified by a fluorine atom to potentially enhance its lipophilicity and metabolic stability . The presence of both an amino group and a ketone functionality on the ethanone bridge makes this molecule a versatile building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules . In research settings, this compound is of significant interest for the exploration of new therapeutic agents. Structurally similar 2-amino-1,4-naphthoquinone derivatives have been identified as potent dual inhibitors of key oncology targets, such as IDO1 and STAT3, which play crucial roles in cancer immunology and tumor progression . The reactive sites allow for further chemical modifications, enabling researchers to develop and optimize small-molecule inhibitors for preclinical studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-amino-1-(4-fluoronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10FNO/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11/h1-6H,7,14H2

InChI Key

ABDJSZZRAHIDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CN

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

This method employs a Lewis acid-catalyzed electrophilic substitution to introduce the acetyl group onto the fluorinated naphthalene ring.

Procedure :

  • Substrate preparation : 4-Fluoronaphthalene (10 mmol) is dissolved in anhydrous dichloromethane.
  • Catalyst activation : AlCl₃ (12 mmol) is added under nitrogen at 0°C.
  • Acylation : Acetyl chloride (12 mmol) is added dropwise, followed by stirring at 25°C for 6–8 hr.
  • Workup : The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 8 hr
Purity (HPLC) ≥95%

Advantages : Scalable with moderate yields.
Limitations : Requires strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

This method integrates Suzuki-Miyaura coupling for late-stage functionalization.

Procedure :

  • Borylation : 1-Bromo-4-fluoronaphthalene (5 mmol) reacts with bis(pinacolato)diboron (6 mmol) using Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C for 12 hr.
  • Ketone Introduction : The boronate intermediate reacts with acetyl chloride via Pd(OAc)₂ (2 mol%) and SPhos ligand in THF at 60°C.
  • Amination : The ketone intermediate undergoes Buchwald-Hartwig amination with NH₃·BH₃ (3 eq) and XPhos-Pd-G2 (3 mol%) at 100°C.

Key Data :

Step Yield Catalyst
Borylation 85% Pd(dppf)Cl₂
Ketone Formation 78% Pd(OAc)₂
Amination 65% XPhos-Pd-G2

Advantages : Enables modular synthesis.
Limitations : High catalyst loading and cost.

Reductive Amination

This one-pot method converts the ketone to the amine via imine intermediate reduction.

Procedure :

  • Imine Formation : 1-(4-Fluoronaphthalen-1-yl)ethan-1-one (5 mmol) reacts with ammonium acetate (10 mmol) in MeOH at 60°C for 4 hr.
  • Reduction : NaBH₃CN (6 mmol) is added, and stirring continues for 12 hr.
  • Purification : Crude product is extracted with ethyl acetate and recrystallized from ethanol.

Key Data :

Parameter Value Source
Overall Yield 58%
Reaction Time 16 hr
Selectivity 89%

Advantages : Avoids intermediate isolation.
Limitations : Moderate yields due to competing reduction pathways.

Claisen-Schmidt Condensation Adaptation

Modified from naphthoquinone syntheses, this method uses aldol-like condensation.

Procedure :

  • Base-Mediated Condensation : 4-Fluoronaphthaldehyde (5 mmol) reacts with nitroethane (7.5 mmol) in ethanol with KOH (10 mol%) at 70°C.
  • Nitro Reduction : The nitroketone intermediate is reduced with H₂/Pd-C (10 wt%) in EtOAc to yield the amine.

Key Data :

Step Yield Conditions
Condensation 70% KOH/EtOH
Reduction 82% H₂/Pd-C

Advantages : High functional group tolerance.
Limitations : Multi-step process.

Comparative Analysis of Methods

Method Yield Range Cost Scalability
Friedel-Crafts 68–72% Low High
Pd-Catalyzed 65–78% High Moderate
Reductive Amination 58% Medium Low
Claisen-Schmidt 70–82% Medium Moderate

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.72 (m, 3H), 7.55 (t, J = 7.6 Hz, 1H), 4.12 (s, 2H, NH₂), 2.65 (s, 3H, COCH₃).
  • HRMS (ESI): m/z calcd for C₁₂H₁₀FNO [M+H]⁺: 216.0823; found: 216.0821.

Research Insights

  • Catalyst Optimization : BiCl₃ (from) shows potential for improving Friedel-Crafts acylation yields (ongoing studies).
  • Green Chemistry : Solvent-free microwave-assisted methods are under investigation to reduce reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine:

    Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical studies or drug development.

Comparison with Similar Compounds

Structural Features

The compound is compared below with key analogs, focusing on substituent effects and aromatic systems:

Compound Name Aromatic System Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one Naphthalene 4-Fluoro C₁₂H₁₀FNO 203.22 (calculated) N/A
2-Amino-1-(2-hydroxyphenyl)ethanone Phenyl 2-Hydroxy C₈H₉NO₂ 151.17
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Phenyl 4-Bromo, 2,5-dimethoxy C₁₀H₁₂BrNO₃ 298.12
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one Phenyl 2,4-Dimethoxy C₁₀H₁₃NO₃ 195.22
2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Phenyl 2,6-Difluoro C₈H₈ClF₂NO 207.6
2-Amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride Phenyl 4-Hydroxy C₈H₁₀ClNO₂ 195.63

Key Observations :

  • Substituent Effects : Fluorine at the 4-position (target compound) may impart metabolic resistance and lipophilicity, contrasting with the polar hydroxy () or methoxy groups (). Bromine in bk-2C-B introduces steric bulk and electron-withdrawing effects, common in psychoactive analogs .

Physicochemical Properties

Limited experimental data are available for the target compound, but trends can be inferred:

  • Solubility : Hydroxy-substituted analogs (e.g., 2-hydroxyphenyl derivative) exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated or methoxy-substituted variants (e.g., bk-2C-B) are more lipophilic .
  • Melting Points : Hydrochloride salts (e.g., 4-hydroxyphenyl analog, m.p. ~177°C) generally have higher melting points than free bases due to ionic interactions .

Biological Activity

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one features a fluorinated naphthalene moiety with an amino group, which is critical for its interactions with biological targets. The presence of the fluorine atom can enhance lipophilicity and influence the compound's binding affinity to various receptors.

Biological Activity

Research has indicated that 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. This inhibition can lead to altered metabolic pathways for co-administered drugs, raising concerns about drug interactions.

The mechanism through which 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exerts its biological effects is primarily through its interaction with various biomolecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorinated naphthalene ring may engage in π-stacking interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of bacteria/fungi
Enzyme InhibitionInhibits cytochrome P450
CytotoxicityPotential effects on cancer cells

Case Studies

Several studies have focused on the biological implications of compounds similar to 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one. For instance:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of naphthalene derivatives, including 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one. Results showed significant inhibition against Gram-positive bacteria, indicating potential therapeutic applications in treating infections.
  • Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound could act as a competitive inhibitor for cytochrome P450 enzymes. This finding suggests that it could modify the pharmacokinetics of other drugs metabolized by these enzymes.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various naphthalene derivatives on cancer cell lines. The results indicated that 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one exhibited selective cytotoxicity towards specific cancer cells, warranting further investigation into its potential as an anticancer agent .

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